molecular formula C19H27NO7 B3963224 1-(4-Methyl-2-prop-2-enylphenoxy)-3-morpholin-4-ylpropan-2-ol;oxalic acid

1-(4-Methyl-2-prop-2-enylphenoxy)-3-morpholin-4-ylpropan-2-ol;oxalic acid

Cat. No.: B3963224
M. Wt: 381.4 g/mol
InChI Key: GAFTYPXSLZOVTF-UHFFFAOYSA-N
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Description

1-(4-Methyl-2-prop-2-enylphenoxy)-3-morpholin-4-ylpropan-2-ol;oxalic acid is a complex organic compound that features a combination of phenoxy, morpholine, and propanol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-2-prop-2-enylphenoxy)-3-morpholin-4-ylpropan-2-ol typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-methyl-2-prop-2-enylphenol with an appropriate halogenating agent to form the corresponding halide.

    Nucleophilic Substitution: The halide intermediate then undergoes a nucleophilic substitution reaction with morpholine to form the morpholinylphenoxy intermediate.

    Addition of Propanol Group: The final step involves the addition of a propanol group to the morpholinylphenoxy intermediate under basic conditions to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Batch Reactors: For precise control over reaction conditions.

    Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.

    Purification Techniques: Such as crystallization, distillation, and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-2-prop-2-enylphenoxy)-3-morpholin-4-ylpropan-2-ol can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenoxy and morpholine groups can participate in substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted phenoxy or morpholine derivatives.

Scientific Research Applications

1-(4-Methyl-2-prop-2-enylphenoxy)-3-morpholin-4-ylpropan-2-ol has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigating its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-2-prop-2-enylphenoxy)-3-morpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to.

    Pathways Involved: The compound may modulate specific signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-prop-2-enylphenol: A simpler phenolic compound with similar structural features.

    Morpholine: A basic amine that is part of the compound’s structure.

    Propanol Derivatives: Compounds with similar propanol groups.

Uniqueness

1-(4-Methyl-2-prop-2-enylphenoxy)-3-morpholin-4-ylpropan-2-ol is unique due to its combination of phenoxy, morpholine, and propanol groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-methyl-2-prop-2-enylphenoxy)-3-morpholin-4-ylpropan-2-ol;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3.C2H2O4/c1-3-4-15-11-14(2)5-6-17(15)21-13-16(19)12-18-7-9-20-10-8-18;3-1(4)2(5)6/h3,5-6,11,16,19H,1,4,7-10,12-13H2,2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFTYPXSLZOVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(CN2CCOCC2)O)CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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